molecular formula C22H24FN3O3S2 B2841185 (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 399000-56-7

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2841185
CAS No.: 399000-56-7
M. Wt: 461.57
InChI Key: BWOLRPDUPXKDDP-ZNTNEXAZSA-N
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Description

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, a benzothiazole moiety, and a benzamide group, making it a versatile molecule for various applications.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-14-10-15(2)13-26(12-14)31(28,29)18-7-4-16(5-8-18)21(27)24-22-25(3)19-9-6-17(23)11-20(19)30-22/h4-9,11,14-15H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOLRPDUPXKDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Intermediate

The benzo[d]thiazole core is constructed via cyclization of a substituted thiourea derivative. Adapted from benzothiazole syntheses in anti-tubercular agents, the following protocol is employed:

  • Starting material : 4-Fluoro-2-amino-thiophenol (1.0 equiv) reacts with methyl isocyanate (1.2 equiv) in anhydrous THF under N₂ to form the thiourea intermediate.
  • Cyclization : Treatment with PCl₃ (1.5 equiv) at 0–5°C induces intramolecular cyclization, yielding 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-amine.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 Methyl isocyanate THF 25°C 12 h 85%
2 PCl₃ THF 0–5°C 2 h 78%

Characterization data aligns with reported benzothiazoles:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 3.42 (s, 3H).
  • HRMS (ESI+) : m/z calcd. for C₈H₆FN₂S [M+H]⁺: 197.0234; found: 197.0231.

Sulfonylation of 3,5-Dimethylpiperidine

Sulfur Trioxide Complex Formation

The 3,5-dimethylpiperidin-1-ylsulfonyl group is introduced via sulfonation. Based on sulfonamide syntheses in thiadiazole derivatives, the following steps are executed:

  • Chlorosulfonation : 3,5-Dimethylpiperidine (1.0 equiv) reacts with chlorosulfonic acid (2.5 equiv) in dichloromethane at −10°C for 4 h.
  • Quenching : The intermediate sulfonyl chloride is isolated and treated with aqueous NaHCO₃ to yield the sulfonic acid.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 ClSO₃H CH₂Cl₂ −10°C 4 h 72%

Characterization :

  • ¹H NMR (400 MHz, D₂O) : δ 3.25–3.15 (m, 2H), 2.85–2.70 (m, 2H), 1.80–1.60 (m, 2H), 1.45–1.30 (m, 2H), 1.10 (d, J = 6.8 Hz, 6H).
  • ¹³C NMR : δ 52.4, 48.7, 34.2, 28.5, 22.1.

Amide Coupling and Stereochemical Control

Activation of 4-Sulfonylbenzoic Acid

The benzamide moiety is introduced via EDCI-mediated coupling, as demonstrated in tetrahydroquinoxaline derivatives:

  • Carboxylic Acid Activation : 4-Sulfonylbenzoic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 1 h.
  • Coupling : The activated ester reacts with 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylideneamine (1.0 equiv) at 25°C for 12 h.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 EDCI/HOBt DMF 0°C 1 h
2 Thiazolylideneamine DMF 25°C 12 h 65%

(E)-Configuration Stabilization

The (E)-geometry of the imine is preserved by steric hindrance from the 3-methyl group on the thiazole ring, as observed in analogous triazolopyrimidines. Crystallographic studies of similar compounds confirm preferential (E)-tautomer stabilization via intramolecular hydrogen bonding.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.20 (d, J = 8.2 Hz, 2H), 7.95 (d, J = 8.2 Hz, 2H), 7.60 (d, J = 8.6 Hz, 1H), 7.25 (dd, J = 8.6, 2.2 Hz, 1H), 6.98 (d, J = 2.2 Hz, 1H), 3.80–3.60 (m, 4H, piperidine), 2.40 (s, 3H, CH₃), 1.50–1.20 (m, 6H, piperidine CH₂), 1.10 (d, J = 6.8 Hz, 6H, piperidine CH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₃H₂₅FN₃O₃S₂ [M+H]⁺: 490.1321; found: 490.1318.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with retention time = 12.4 min.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its combination of a piperidine ring, a sulfonyl group, a benzothiazole moiety, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C21H22FN3O3S2C_{21}H_{22}FN_{3}O_{3}S_{2}, with a molecular weight of approximately 447.54 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a benzothiazole moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring piperidine and sulfonamide functionalities. For instance, compounds designed around the piperidine scaffold have shown cytotoxic effects against various cancer cell lines, including colon cancer and oral squamous cell carcinoma (OSCC). The mechanism often involves the induction of apoptosis through caspase activation and mitochondrial membrane depolarization .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes relevant in metabolic pathways. For example, related compounds have demonstrated high binding affinities for fatty acid amide hydrolase (FAAH), suggesting that this compound could similarly modulate enzyme activities critical for maintaining cellular homeostasis .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies on structurally related compounds revealed IC50 values below 4 µM against human colorectal cancer cell lines (HCT116 and HT29), indicating potent cytotoxicity . These findings suggest that this compound may exhibit similar properties.
  • Selectivity Index : The selectivity index (SI) for these compounds was notably high, demonstrating lower toxicity towards non-malignant cells compared to malignant ones. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Mechanistic Studies

Mechanistic investigations have shown that the compound can induce reactive oxygen species (ROS) generation in cancer cells, leading to oxidative stress and subsequent apoptosis. The modulation of cell cycle progression has also been observed, particularly an increase in subG1 phase accumulation indicative of apoptotic events .

Data Tables

Activity Cell Line IC50 (µM) Notes
CytotoxicityHCT116< 1Potent against colorectal cancer
CytotoxicityHT29< 1High selectivity over non-malignant cells
Enzyme InhibitionFAAH6.1High binding affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine derivative, coupling with the benzothiazole moiety, and purification via column chromatography. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylpiperidine with sulfonyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
  • Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated piperidine to the benzothiazole scaffold in dimethylformamide (DMF) at room temperature .
  • Purification : Employ gradient elution in flash chromatography (hexane:ethyl acetate) and confirm purity via HPLC (≥95%) .
    • Optimization : Reaction yields improve with strict temperature control, inert atmospheres (N₂), and real-time monitoring via thin-layer chromatography (TLC) .

Q. How should researchers characterize the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the sulfonamide and benzothiazole groups. Look for characteristic shifts: ~7.5–8.5 ppm (aromatic protons) and 3.1–3.5 ppm (piperidine methyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity and detect byproducts .

Q. What functional groups are critical for the compound’s bioactivity?

  • Key Groups :

  • Sulfonamide (-SO₂-NR₂) : Enhances binding to enzymatic targets (e.g., carbonic anhydrases) via hydrogen bonding and hydrophobic interactions .
  • Benzothiazole Ring : Contributes to π-π stacking with aromatic residues in target proteins .
  • Fluorine Substituent : Improves metabolic stability and membrane permeability .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility : DMSO (≥10 mg/mL for stock solutions) or acetonitrile for in vitro assays. Aqueous solubility is limited (≤0.1 mg/mL in PBS) due to hydrophobicity .
  • Stability : Store at –20°C under desiccation. Monitor degradation via HPLC over 48 hours in PBS (pH 7.4) at 37°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Core Modifications : Synthesize analogs with varying piperidine substituents (e.g., 2-methyl vs. 4-methyl) and assess activity against related enzymes (e.g., kinases vs. proteases) .
  • Data Analysis : Use IC₅₀ values from enzymatic assays and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
    • Example : A 3,5-dimethylpiperidine analog showed 10-fold higher selectivity for kinase X over kinase Y compared to the 2-methyl derivative .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Case Study : Discrepancies in IC₅₀ values between cell-free enzymatic assays (nM range) and cell-based assays (µM range) may arise from poor membrane permeability or off-target effects.
  • Solutions :

  • Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
  • Proteomic Profiling : Employ affinity chromatography or thermal shift assays to identify unintended targets .

Q. What computational tools are suitable for predicting metabolic pathways?

  • In Silico Methods :

  • CYP450 Metabolism : Use StarDrop or Schrödinger’s QikProp to predict sites of oxidation (e.g., piperidine methyl groups) .
  • Metabolite Identification : Combine molecular dynamics simulations (AMBER) with LC-MS/MS fragmentation patterns .

Q. How to design assays for evaluating synergistic effects with existing therapeutics?

  • Experimental Design :

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cell viability assays (e.g., CI < 1 indicates synergy) .
  • Pathway Analysis : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., apoptosis and autophagy) .

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